REACTION_SMILES
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[CH3:11][O:12][c:13]1[cH:14][c:15]([CH3:20])[c:16]([NH2:17])[cH:18][cH:19]1.[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[Cl:8])[cH:9][cH:10]1>>[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[NH:17][c:16]2[c:15]([CH3:20])[cH:14][c:13]([O:12][CH3:11])[cH:19][cH:18]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)nc1
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Name
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Type
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product
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Smiles
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COc1ccc(NC(=O)c2ccc(Cl)nc2)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |